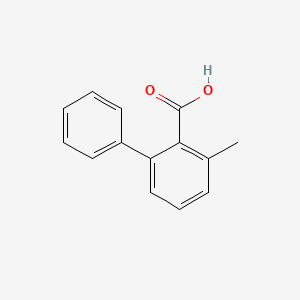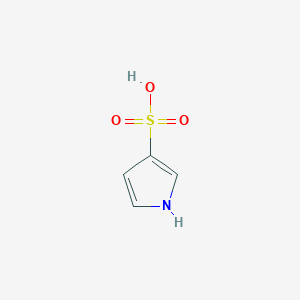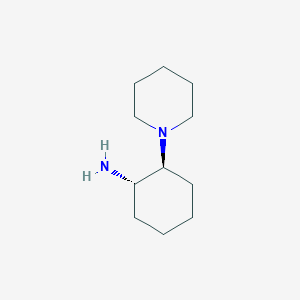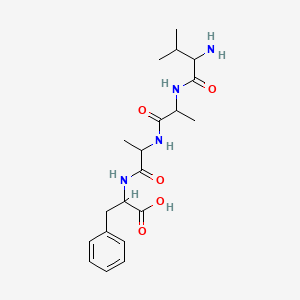
H-Val-Ala-Ala-Phe-OH
Vue d'ensemble
Description
- H-Val-Ala-Ala-Phe-OH is a dipeptide formed from L-Valine, L-Alanine, and L-Phenylalanine residues.
- It has a role as a metabolite.
- The molecular formula is C20H30N4O5 , with an average mass of 406.476 Da .
Synthesis Analysis
- The synthesis of dipeptides often involves protecting the ends of the amino acids to eliminate the functionality of the N and C terminus.
- For example, the method of mixed anhydrides can be applied, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl.
Molecular Structure Analysis
- H-Val-Ala-Ala-Phe-OH contains a total of 59 bonds :
- 29 non-H bonds
- 10 multiple bonds
- 10 rotatable bonds
- 4 double bonds
- 6 aromatic bonds
- 1 six-membered ring
- 1 carboxylic acid (aliphatic)
- 3 secondary amides
Chemical Reactions Analysis
- The self-assembly of peptides based on the Phe-Phe motif has applications in nanomedicine, including drug delivery and biomaterials.
Physical And Chemical Properties Analysis
- H-Val-Ala-Ala-Phe-OH has an average mass of 406.476 Da .
- Safety precautions include avoiding dust formation, wearing protective equipment, and ensuring adequate ventilation.
Applications De Recherche Scientifique
1. Enzymatic and Chemical Hydrolysis
Research by Cho and Haynes (1985) demonstrated the hydrolysis of amino acid esters, including Phe ester, in human serum, providing insights into chemical lability and enzyme interactions in biological systems (Cho & Haynes, 1985).
2. Coordination and Protonation Studies
Koleva et al. (2007) focused on the dipeptide alanylphenylalanine (H-Ala-Phe-OH), investigating its structural properties and interaction with Au(III), highlighting its potential in coordination chemistry (Koleva et al., 2007).
3. Mass Spectrometry and Ion Fragmentation
Harrison et al. (2004) conducted mass spectrometric experiments on various protonated amides, including H-Val-Ala-pNA, to understand the fragmentation patterns of a2 ions, contributing to the field of analytical chemistry and peptide sequencing (Harrison et al., 2004).
4. Peptide Synthesis and Polymerization
Research on the solid-phase synthesis of β-oligopeptides, including sequences like H-Val-Ala-Leu-Phe-Val-Ala-Leu-OH, by anonymous authors (1997) provided advancements in peptide synthesis methodologies, expanding the scope of biochemical and pharmaceutical research (Anonymous, 1997).
5. Antihypertensive Effects
Mito et al. (1996) isolated peptides from swine hemoglobin, including sequences with Val and Phe, demonstrating their antihypertensive effects through inhibition of angiotensin I-converting enzyme, indicating potential therapeutic applications (Mito et al., 1996).
6. Opioid Receptor Selectivity
Rew et al. (2002) synthesized enkephalin analogues incorporating lanthionine, such as Tyr-c[D-Val(L)-Gly-Phe-Ala(L)]-OH, which showed selectivity toward the delta-opioid receptor, contributing to pain management research (Rew et al., 2002).
7. Peptide Cleavage and Separation
Krystek et al. (2009) studied the cleavage of peptides, like Phe-Ala-Lys-Gly-Leu-Asp-Val, by alkaline mercuric oxycyanide, providing a method potentially useful for peptide or protein cleavage in biochemical studies (Krystek et al., 2009).
8. Self-Assembly in Peptide Systems
Erdoğan et al. (2015) investigated the self-assembly of Val-Ala and Ala-Val dipeptides, revealing their morphological versatility, which is significant for understanding molecular structures in peptide-based materials (Erdoğan et al., 2015).
9. Temperature-Dependent Secondary Structure
Urry et al. (1977) explored HCO-(Val-Pro-Gly-Gly)40-Val-OMe in aqueous solutions, showing an increase in secondary structure with temperature, highlighting the hydrophobic effect in aqueous systems (Urry et al., 1977).
10. Racemization Tests in Peptide Synthesis
Izumiya et al. (1971) conducted studies on the separation of amino acids and related compounds, including peptides like H-Gly-DL-Ala-L-Val-OH, using an amino acid analyzer to test racemization in peptide synthesis (Izumiya et al., 1971).
11. Inhibition of Serine Proteases
Kettner and Shenvi (1984) synthesized peptide boronic acids, such as MeO-Suc-Ala-Ala-Pro-boro-Phe-OH, which effectively inhibited serine proteases at nanomolar concentrations, contributing to enzyme inhibition research (Kettner & Shenvi, 1984).
12. Thermo-responsive Polymer Systems
Higashi et al. (2015) reported on thermo-responsive polymers based on amino acid-derived vinyl polymers, including Val and Phe, showing tunable UCST/LCST behaviors, which are important for material science applications (Higashi et al., 2015).
Orientations Futures
- Further research on the properties and applications of this dipeptide could lead to innovative nanomedicines.
Feel free to ask if you need more information or have any other questions! 😊
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKWKJGMIHTJR-SDADXPQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-Ala-Ala-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



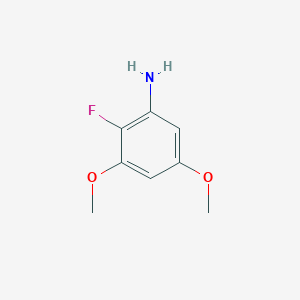
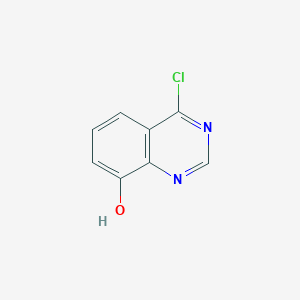
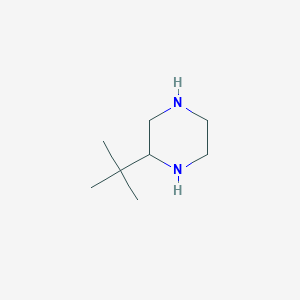
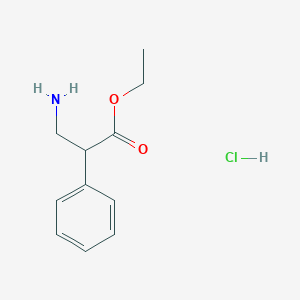
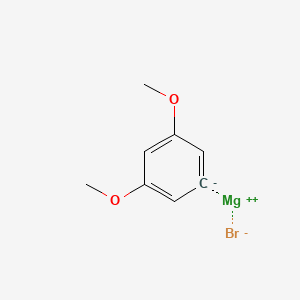
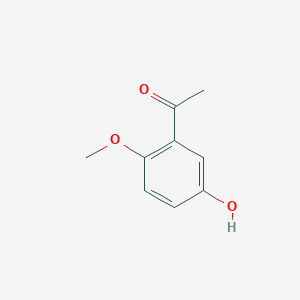
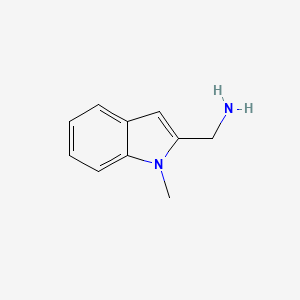
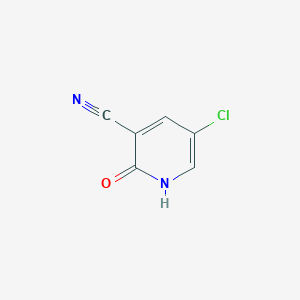
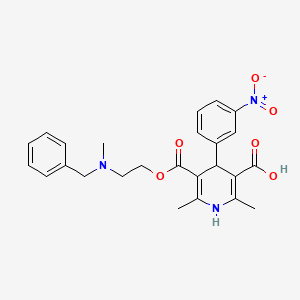
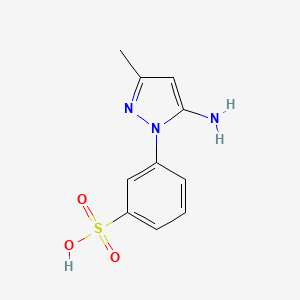
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)
